molecular formula C26H40N5O+ B1249053 [(4aS,5R,6S,8aR)-5-[(E)-5-(6-amino-9-methylpurin-9-ium-7-yl)-3-methylpent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol

[(4aS,5R,6S,8aR)-5-[(E)-5-(6-amino-9-methylpurin-9-ium-7-yl)-3-methylpent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol

Cat. No. B1249053
M. Wt: 438.6 g/mol
InChI Key: BKQXLKBEZUKCRP-NCDPUURDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4aS,5R,6S,8aR)-5-[(E)-5-(6-amino-9-methylpurin-9-ium-7-yl)-3-methylpent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol is a natural product found in Agelas mauritiana with data available.

Scientific Research Applications

Chemoenzymatic Synthesis and Natural Product Derivation

  • The compound has been utilized in chemoenzymatic synthesis processes. For instance, Kinoshita et al. (2008) reported its use in the synthesis of (+)-α-Polypodatetraene and Methyl (5R,10R,13R)-Labda-8-en-15-oate, highlighting its role in the creation of complex natural products and derivatives (Kinoshita, Miyake, Arima, Oguma, & Akita, 2008).

Enzymatic Resolution and Synthesis of Sesquiterpenes and Diterpenes

  • The compound has been involved in the enzymatic resolution leading to the synthesis of various sesquiterpenes and diterpenes. This application is significant in the field of organic chemistry and pharmaceuticals for the synthesis of bioactive compounds (Amano, Kinoshita, & Akita, 2005).

Application in Synthesis of Flavor Compounds

  • Serra and De Simeis (2018) explored its use for the synthesis of flavor compounds, particularly in the stereoselective preparation of natural terpenes, demonstrating its versatility in flavor and fragrance chemistry (Serra & De Simeis, 2018).

Marine Natural Product Synthesis

  • Its role in the synthesis of marine natural products has been noted. For example, studies have used it for configurational analysis and synthesis of furanosesquiterpenes from marine sources, contributing to the field of marine bioprospecting and natural product chemistry (Searle, Jamal, Lee, & Moliski, 1994).

Synthesis of Complex Organic Molecules

properties

Product Name

[(4aS,5R,6S,8aR)-5-[(E)-5-(6-amino-9-methylpurin-9-ium-7-yl)-3-methylpent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol

Molecular Formula

C26H40N5O+

Molecular Weight

438.6 g/mol

IUPAC Name

[(4aS,5R,6S,8aR)-5-[(E)-5-(6-amino-9-methylpurin-9-ium-7-yl)-3-methylpent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol

InChI

InChI=1S/C26H40N5O/c1-18(11-14-31-17-30(5)24-22(31)23(27)28-16-29-24)9-12-25(3)19(2)10-13-26(4)20(15-32)7-6-8-21(25)26/h7,11,16-17,19,21,32H,6,8-10,12-15H2,1-5H3,(H2,27,28,29)/q+1/b18-11+/t19-,21-,25+,26-/m0/s1

InChI Key

BKQXLKBEZUKCRP-NCDPUURDSA-N

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@]1(C)CC/C(=C/CN3C=[N+](C4=NC=NC(=C43)N)C)/C)CCC=C2CO)C

Canonical SMILES

CC1CCC2(C(C1(C)CCC(=CCN3C=[N+](C4=NC=NC(=C43)N)C)C)CCC=C2CO)C

synonyms

agelasine H

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(4aS,5R,6S,8aR)-5-[(E)-5-(6-amino-9-methylpurin-9-ium-7-yl)-3-methylpent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol
Reactant of Route 2
[(4aS,5R,6S,8aR)-5-[(E)-5-(6-amino-9-methylpurin-9-ium-7-yl)-3-methylpent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol
Reactant of Route 3
[(4aS,5R,6S,8aR)-5-[(E)-5-(6-amino-9-methylpurin-9-ium-7-yl)-3-methylpent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol
Reactant of Route 4
[(4aS,5R,6S,8aR)-5-[(E)-5-(6-amino-9-methylpurin-9-ium-7-yl)-3-methylpent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol
Reactant of Route 5
[(4aS,5R,6S,8aR)-5-[(E)-5-(6-amino-9-methylpurin-9-ium-7-yl)-3-methylpent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol
Reactant of Route 6
[(4aS,5R,6S,8aR)-5-[(E)-5-(6-amino-9-methylpurin-9-ium-7-yl)-3-methylpent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol

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